molecular formula C17H14N2O3 B150723 10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide CAS No. 952740-00-0

10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide

Cat. No.: B150723
CAS No.: 952740-00-0
M. Wt: 294.3 g/mol
InChI Key: BRJIUIARAQMVID-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide, also known as BIA 2-093, is the voltage-gated sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, making them a key target for antiepileptic drugs .

Mode of Action

BIA 2-093 acts by blocking the voltage-gated sodium channels , thereby inhibiting the rapid, repetitive firing of neurons . This blockage significantly reduces the release of excitatory amino acids like glutamate and aspartate , which are involved in the transmission of seizure signals in the brain .

Biochemical Pathways

The action of BIA 2-093 affects the neuronal signaling pathways . By blocking the sodium channels, it prevents the generation of action potentials. This leads to a decrease in the release of excitatory neurotransmitters, thereby dampening the hyperactivity in the brain that is characteristic of seizures .

Pharmacokinetics

It is known that similar compounds like carbamazepine are extensively metabolized in the liver . The reduction of the keto-group of oxcarbazepine, a related compound, is enantioselective, with a predominance of S-MHD (80%) to R-MHD (20%) based on the area under the concentration-time curve (AUC) values in human plasma .

Result of Action

The result of BIA 2-093’s action is a decrease in neuronal hyperactivity, which helps to control and prevent epileptic seizures . By blocking the sodium channels and reducing the release of excitatory neurotransmitters, it helps to restore the balance of neuronal activity in the brain .

Action Environment

The action, efficacy, and stability of BIA 2-093 can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and action. Carbamazepine, a related compound, has its metabolism induced through CYP3A4 . Therefore, drugs that induce or inhibit this enzyme could potentially affect the pharmacokinetics and pharmacodynamics of BIA 2-093.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide typically involves the acetylation of 10-hydroxy-5H-dibenz[b,f]azepine-5-carboxamide. This can be achieved by reacting the hydroxy compound with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Comparison with Similar Compounds

Properties

IUPAC Name

(11-carbamoylbenzo[b][1]benzazepin-5-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-11(20)22-16-10-12-6-2-4-8-14(12)19(17(18)21)15-9-5-3-7-13(15)16/h2-10H,1H3,(H2,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRJIUIARAQMVID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952740-00-0
Record name Dehydroeslicarbazepine acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952740000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEHYDROESLICARBAZEPINE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DQ43SNH3B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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